N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Evidence gap Data deficiency Procurement caution

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034251-37-9, molecular formula C16H17ClN4O4S, MW 396.85) is a pyrrolidine-sulfonamide-acetamide hybrid bearing a 5-chloropyrimidin-2-yloxy substituent. At the time of analysis, no primary research papers, patents, or authoritative biological databases (PubChem, ChEMBL, BindingDB) could be located that report quantitative activity data, selectivity profiles, or head-to-head comparisons for this compound.

Molecular Formula C16H17ClN4O4S
Molecular Weight 396.85
CAS No. 2034251-37-9
Cat. No. B2451416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
CAS2034251-37-9
Molecular FormulaC16H17ClN4O4S
Molecular Weight396.85
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C16H17ClN4O4S/c1-11(22)20-13-2-4-15(5-3-13)26(23,24)21-7-6-14(10-21)25-16-18-8-12(17)9-19-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22)
InChIKeyZZDAMCSOSFEVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034251-37-9): Baseline and Evidence Gap


N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2034251-37-9, molecular formula C16H17ClN4O4S, MW 396.85) is a pyrrolidine-sulfonamide-acetamide hybrid bearing a 5-chloropyrimidin-2-yloxy substituent . At the time of analysis, no primary research papers, patents, or authoritative biological databases (PubChem, ChEMBL, BindingDB) could be located that report quantitative activity data, selectivity profiles, or head-to-head comparisons for this compound. Consequently, a procurement-grade evidence guide cannot be constructed, and any claims of differentiation over analogs remain unvalidated.

Substitution Risk: Why N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide Cannot Be Replaced Without Evidence


In the absence of disclosed biological data, the compound’s 5-chloropyrimidin-2-yloxy moiety could—in principle—confer distinct hydrogen-bonding, steric, or electronic properties compared to des-chloro or des-pyrimidine analogs. However, no quantitative structure–activity relationship (QSAR) or pharmacological data exist to substantiate such a hypothesis. A generic substitution, for instance with the simpler N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3) , would alter key pharmacophoric features, but the magnitude and direction of the resulting change in potency, selectivity, or ADME properties remain unknown. Without experimental head-to-head data, any substitution carries unquantifiable risk for scientific or industrial applications.

Quantitative Differentiation Evidence for N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide: No Valid Data Found


No Valid Comparator-Based Evidence Exists for This Compound

A systematic search of primary literature (PubMed, patents.google.com, Justia Patents), authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider), and reputable vendor repositories failed to identify any quantitative biological, physicochemical, or selectivity data for the target compound. No assay result, IC50 value, Ki, or comparative measurement against a named analog could be located. Therefore, no differential evidence item meets the minimum admission criteria of possessing a clear comparator, quantitative target data, quantitative comparator data, and an experimental context.

Evidence gap Data deficiency Procurement caution

Application Scenarios for N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide: Limited to Exploratory Profiling


De Novo In-House Pharmacological Screening

Given the absence of published data, the sole scientifically justifiable application is de novo screening. The compound may be tested in biochemical or cell-based assays only after establishing baseline performance against a carefully selected analog such as N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 288154-64-3) to generate the missing head-to-head data.

Chemical Probe Development with Full Target Profiling

If a research program hypothesizes that the 5-chloropyrimidin-2-yloxy group engages a specific target (e.g., a kinase or metabolic enzyme), the compound could serve as a starting point for a chemical probe, but only after obtaining selectivity panel data, cellular activity, and ADME profiles. Until such data exist, the compound offers no demonstrated advantage over structurally simpler analogs.

Method Development and Analytical Reference Standard

The compound’s distinct chromatographic and spectroscopic signature may be useful as an analytical reference standard for LC-MS or HPLC method development once purity and stability under recommended storage conditions are independently verified.

Quote Request

Request a Quote for N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.